Cas no 2228367-41-5 (tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate)

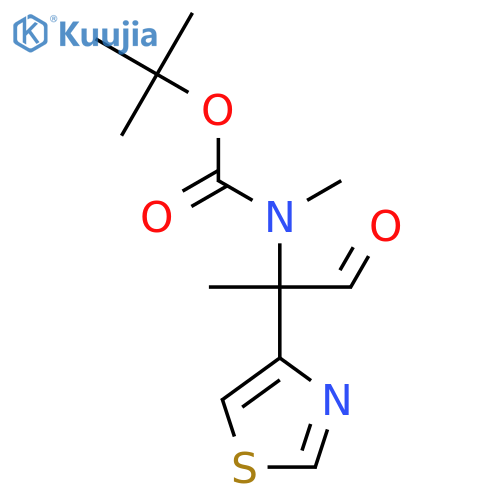

2228367-41-5 structure

商品名:tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate

tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate 化学的及び物理的性質

名前と識別子

-

- tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate

- 2228367-41-5

- tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate

- EN300-1883577

-

- インチ: 1S/C12H18N2O3S/c1-11(2,3)17-10(16)14(5)12(4,7-15)9-6-18-8-13-9/h6-8H,1-5H3

- InChIKey: JERNLKQBGWYPIK-UHFFFAOYSA-N

- ほほえんだ: S1C=NC(=C1)C(C=O)(C)N(C)C(=O)OC(C)(C)C

計算された属性

- せいみつぶんしりょう: 270.10381361g/mol

- どういたいしつりょう: 270.10381361g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 330

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.6

- トポロジー分子極性表面積: 87.7Ų

tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1883577-10g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 10g |

$6882.0 | 2023-09-18 | ||

| Enamine | EN300-1883577-1.0g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 1g |

$1599.0 | 2023-06-03 | ||

| Enamine | EN300-1883577-0.05g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 0.05g |

$1344.0 | 2023-09-18 | ||

| Enamine | EN300-1883577-5.0g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 5g |

$4641.0 | 2023-06-03 | ||

| Enamine | EN300-1883577-2.5g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 2.5g |

$3136.0 | 2023-09-18 | ||

| Enamine | EN300-1883577-10.0g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 10g |

$6882.0 | 2023-06-03 | ||

| Enamine | EN300-1883577-0.25g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 0.25g |

$1472.0 | 2023-09-18 | ||

| Enamine | EN300-1883577-0.5g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 0.5g |

$1536.0 | 2023-09-18 | ||

| Enamine | EN300-1883577-5g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 5g |

$4641.0 | 2023-09-18 | ||

| Enamine | EN300-1883577-0.1g |

tert-butyl N-methyl-N-[1-oxo-2-(1,3-thiazol-4-yl)propan-2-yl]carbamate |

2228367-41-5 | 0.1g |

$1408.0 | 2023-09-18 |

tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate 関連文献

-

Yuecheng Zhang,Wenge Huo,Hong-Yu Zhang,Jiquan Zhao RSC Adv., 2017,7, 47261-47270

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Zak E. Hughes,Tiffany R. Walsh J. Mater. Chem. B, 2015,3, 3211-3221

-

Dinah R. Parker,Michael J. Pitcher,Peter J. Baker,Isabel Franke,Tom Lancaster,Stephen J. Blundell,Simon J. Clarke Chem. Commun., 2009, 2189-2191

-

Yan Song,Xiaocha Wang,Wenbo Mi Phys. Chem. Chem. Phys., 2017,19, 7721-7727

2228367-41-5 (tert-butyl N-methyl-N-1-oxo-2-(1,3-thiazol-4-yl)propan-2-ylcarbamate) 関連製品

- 2010325-18-3(8-azabicyclo3.2.1octane-3-thiol)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 1337256-51-5(2-(1-amino-2,2,2-trifluoroethyl)-4-bromophenol)

- 1131587-85-3(Methyl 2-(aminomethyl)-5-bromobenzoate)

- 1805532-01-7(Ethyl 4-(aminomethyl)-6-(difluoromethyl)-2-fluoropyridine-3-carboxylate)

- 955638-24-1(N-(2-cyclopropanecarbonyl-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,4-difluorobenzene-1-sulfonamide)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1267109-65-8(5-Thiazoleacetic acid, 2-(aminomethyl)-4-methyl-)

- 2171160-84-0((3S)-3-{1-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclopropylformamido}pentanoic acid)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量